1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one
Description
1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a phenyl ring with amino (-NH₂) and methylthio (-SCH₃) groups at the 4- and 3-positions, respectively, and a chlorine atom at the 2-position of the propanone moiety. The 2-chloro configuration in the propanone chain likely affects reactivity, particularly in nucleophilic substitutions or cyclization reactions .
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(4-amino-3-methylsulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
PWCXWXVEISSNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Brominated Intermediate Route
A commonly reported synthetic approach involves first preparing 1-(4-amino-3-(methylthio)phenyl)-2-bromopropan-1-one, which is then converted to the chlorinated analogue.
- Step 1: Synthesis of 1-(4-amino-3-(methylthio)phenyl)propan-1-one as the starting ketone.
- Step 2: Bromination at the α-position of the propanone using brominating agents such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform, typically at low temperature to control selectivity.
- Step 3: Conversion of the bromide to chloride via halogen exchange reactions or direct chlorination.
This method benefits from controlled reaction conditions to prevent over-halogenation or side reactions, with yields optimized by temperature and reagent stoichiometry.
Direct Acylation/Alkylation Approach
Alternatively, the compound can be synthesized by acylation of the aromatic amine with 2-chloropropanoyl chloride or related chlorinated acylating agents under basic conditions. This method requires:
- Protection of the amino group if necessary to prevent side reactions.
- Controlled addition of the acyl chloride to the aromatic amine in an inert solvent such as dichloromethane.
- Use of a base (e.g., triethylamine) to neutralize released HCl.
This approach is straightforward but may require purification steps to remove unreacted starting materials and side products.
Solid-Phase Synthesis and Resin-Based Methods
Recent advances include the use of solid-phase synthesis techniques where the aromatic amine or its derivatives are immobilized on polymeric resins. Alkylation or acylation reactions are then performed on the resin-bound substrates, followed by cleavage to yield the target compound. This method allows:
- Improved purification by washing away impurities on the resin.
- Automation potential for library synthesis.
Experimental data indicate that bases such as potassium trimethylsilanolate in dimethylformamide are effective in promoting cyclization and substitution steps in related aromatic ketone syntheses.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Purity Assessment: UHPLC-UV and UHPLC-MS are used to analyze crude reaction mixtures and final products, providing purity and molecular weight confirmation.
- Purification: Chromatography (silica gel column) and recrystallization are standard to isolate the pure compound.
- Characterization: IR, ^1H-NMR, and ^13C-NMR spectroscopy confirm functional groups and substitution patterns.
Summary of Research Results
- The bromination step is critical and must be carefully controlled to avoid polyhalogenation.
- The amino and methylthio substituents influence reactivity and require mild conditions to preserve functionality.
- Solid-phase synthesis methods have shown promise for efficient preparation with reasonable yields and purity, benefiting from resin immobilization and selective cleavage.
- Direct acylation methods are simpler but may require protection/deprotection strategies.
- Industrial scale-up likely involves continuous flow reactors and optimized halogenation steps for higher throughput and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Chloro Phenyl Groups: Amino-substituted derivatives (e.g., ) exhibit enhanced polarity compared to chloro-substituted analogs (e.g., ), impacting solubility and interaction with biological targets.
- Methylthio vs. Ethoxy/Bromomethyl : The methylthio group (-SCH₃) in the target compound offers moderate electron-donating effects, whereas ethoxy (-OCH₂CH₃) increases hydrophilicity, and bromomethyl (-CH₂Br) provides a reactive site for further functionalization .
- Chlorine Position in Propanone: 2-Chloro derivatives (target compound) may favor β-keto reactivity, while 1-chloro analogs (e.g., ) could participate in elimination or nucleophilic substitution reactions.
Physicochemical and Spectroscopic Properties
Elemental Analysis Comparison :
Spectroscopic Trends :
- NMR: Aromatic protons in amino-substituted derivatives (e.g., ) typically resonate downfield (δ 6.5–7.5 ppm), while cyclopropane protons (e.g., ) appear near δ 0.5–1.5 ppm.
- IR: Strong carbonyl stretches (~1700 cm⁻¹) confirm the propanone moiety across analogs .
Biological Activity
1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound notable for its unique structure, which includes an amino group, a methylthio group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 229.73 g/mol
The presence of functional groups significantly influences the compound's reactivity and biological interactions. The amino group can form hydrogen bonds with biological macromolecules, while the methylthio group enhances hydrophobic interactions. The electrophilic nature of the chloropropanone moiety allows it to react with nucleophilic sites in proteins and enzymes, potentially modifying their activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and influence various metabolic pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor by covalently bonding to active sites on enzymes, altering their function.
- Receptor Interaction : It may interact with receptors involved in signaling pathways, leading to changes in cellular responses.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Inhibition Zone : Ranges from 12 mm to 20 mm depending on concentration.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)
- IC50 Values : Reported IC50 values range from 15 µM to 30 µM, indicating potential as an anticancer agent.
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation. In vitro assays indicate:
- Cytokine Reduction : Significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed strong activity against Gram-positive bacteria.
-
Cytotoxicity Assessment :
- Objective : To assess the effect on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : Significant cytotoxicity observed in MCF-7 cells with an IC50 of 20 µM.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes (effective against E. coli) | Yes (IC50 = 20 µM) | Yes (reduces TNF-alpha levels) |
| 1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one | Moderate | Yes (IC50 = 25 µM) | No |
| 1-(4-Amino-3-trifluoromethylthio)phenyl)-2-chloropropan-1-one | Yes (effective against S. aureus) | No | Moderate |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
